molecular formula C9H9ClN2O B1144536 1-chloro-1-(2-phenylhydrazono)acetone CAS No. 18440-58-9

1-chloro-1-(2-phenylhydrazono)acetone

Cat. No. B1144536
CAS RN: 18440-58-9
M. Wt: 196.63356
InChI Key:
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Description

Synthesis Analysis

The synthesis of 1-chloro-1-(2-phenylhydrazono)acetone involves intricate reactions including cyclization and azocoupling processes. These syntheses often employ oxidative cyclization of corresponding phenylhydrazono compounds with various catalysts like copper acetate, highlighting the versatility in generating complex structures from simpler precursors (Padilla-Martínez et al., 2011).

Molecular Structure Analysis

The molecular structure of compounds related to 1-chloro-1-(2-phenylhydrazono)acetone shows significant diversity. Crystallographic and spectroscopic elucidation reveals inter- and intramolecular hydrogen bonding, planarity deviations, and π–π stacked aromatic layers, which are critical for understanding the compound's reactivity and interaction with other molecules (Abdel-Jalil et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving 1-chloro-1-(2-phenylhydrazono)acetone are diverse and include chlorination, cyclization, and photoinduced processes. For instance, chloral–ketone condensation reactions have been observed to yield various chlorinated and cyclized products, demonstrating the compound's reactivity towards forming more complex structures (Kiehlmann & Loo, 1969).

Physical Properties Analysis

The study of acetone–chloroform mixtures provides insights into the physical properties of related compounds, including 1-chloro-1-(2-phenylhydrazono)acetone. These studies highlight the importance of molecular interactions, such as hydrogen bonding and complex formation, which significantly influence the physical properties like thermodynamics and light scattering behavior (Durov & Shilov, 1996).

Chemical Properties Analysis

The chemical properties of 1-chloro-1-(2-phenylhydrazono)acetone, such as reactivity and stability, are influenced by its structural features. Studies on similar compounds reveal the impact of molecular structure on electrophilic substitution reactions, solvolysis rates, and the activation of carbonyl compounds by metal complexes. These insights are crucial for understanding the compound's behavior in various chemical contexts (Fringuelli, Marino, & Taticchi, 1971).

Scientific Research Applications

Zinc Oxide-Based Acetone Gas Sensors for Breath Analysis

This research highlights the importance of acetone detection for diagnosing diseases and monitoring disorders through breath analysis. Zinc oxide-based sensors demonstrate potential for high sensitivity and selectivity in acetone gas sensing, crucial for early disease detection and reduced medical costs (Drmosh et al., 2021).

Catalytic Dehydration of Isopropanol to Propylene

This review discusses the catalytic conversion processes of isopropanol to propylene, highlighting the importance of understanding chemical reactions and the impact of solvent and reactant interactions on industrial chemical production (Dubois et al., 2022).

MLCT Excited States of Cuprous Compounds

The study on metal-to-ligand charge transfer (MLCT) excited states in cuprous compounds provides insights into chemical bonding and electronic transitions, relevant for photophysical and photochemical applications (Scaltrito et al., 2000).

Novel Applications of Acetone-Butanol-Ethanol Fermentation

Research on acetone-butanol-ethanol (ABE) fermentation by clostridia highlights the biochemical production and potential applications of these compounds in renewable energy and bioproducts, showcasing the integration of microbial processes in industrial applications (Patakova et al., 2013).

Advances in Chemiresistive Sensors for Acetone Detection

This review emphasizes the significance of developing advanced chemiresistive sensors for detecting acetone gas, indicating the broader relevance of chemical sensors in environmental monitoring and healthcare (Baharuddin et al., 2019).

Safety and Hazards

The safety data sheet for 1-chloro-1-(2-phenylhydrazono)acetone suggests that it may cause eye and skin irritation. In case of inhalation, it’s advised to move the victim into fresh air and give artificial respiration if necessary . If it comes into contact with the skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of ingestion, the mouth should be rinsed with water and vomiting should not be induced .

properties

IUPAC Name

(1Z)-2-oxo-N-phenylpropanehydrazonoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O/c1-7(13)9(10)12-11-8-5-3-2-4-6-8/h2-6,11H,1H3/b12-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYMVUVGFFYXCSY-XFXZXTDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=NNC1=CC=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C(=N/NC1=CC=CC=C1)/Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-1-(2-phenylhydrazono)acetone

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